(4E)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Overview
Description
(4E)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a hydroxy, iodo, and methoxy-substituted phenyl group, a pyrazolone core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a substituted benzaldehyde and a pyrazolone derivative under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency. The use of high-throughput screening and optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydroxy or amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy, iodo, and methoxy groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity and function. The pyrazolone core can also participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(4-hydroxy-3-chloro-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
- (4E)-4-[(4-hydroxy-3-bromo-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
- (4E)-4-[(4-hydroxy-3-fluoro-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Uniqueness
The uniqueness of (4E)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one lies in its iodo substitution, which imparts distinct chemical and physical properties. The presence of the iodo group can enhance the compound’s reactivity and binding affinity, making it a valuable tool for various applications in research and industry.
Properties
IUPAC Name |
(4E)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-11-14(8-12-9-15(19)17(22)16(10-12)24-2)18(23)21(20-11)13-6-4-3-5-7-13/h3-10,22H,1-2H3/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWALQXZGGOUSJB-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)I)O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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